molecular formula C17H19N3 B11855799 4-(1-Isobutyl-1H-pyrazol-4-yl)naphthalen-1-amine

4-(1-Isobutyl-1H-pyrazol-4-yl)naphthalen-1-amine

Cat. No.: B11855799
M. Wt: 265.35 g/mol
InChI Key: XBLSIYRVYBBHNC-UHFFFAOYSA-N
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Description

4-(1-Isobutyl-1H-pyrazol-4-yl)naphthalen-1-amine is a chemical compound with the molecular formula C17H19N3 and a molecular weight of 265.35 g/mol . This compound is characterized by the presence of a naphthalene ring substituted with a pyrazole ring, which is further substituted with an isobutyl group. It is used primarily in research settings and has various applications in chemistry and biology.

Preparation Methods

The synthesis of 4-(1-Isobutyl-1H-pyrazol-4-yl)naphthalen-1-amine typically involves the reaction of naphthalen-1-amine with 1-isobutyl-1H-pyrazole-4-carbaldehyde under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(1-Isobutyl-1H-pyrazol-4-yl)naphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using reagents like halogens or alkylating agents.

Scientific Research Applications

4-(1-Isobutyl-1H-pyrazol-4-yl)naphthalen-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Isobutyl-1H-pyrazol-4-yl)naphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

4-(1-Isobutyl-1H-pyrazol-4-yl)naphthalen-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C17H19N3

Molecular Weight

265.35 g/mol

IUPAC Name

4-[1-(2-methylpropyl)pyrazol-4-yl]naphthalen-1-amine

InChI

InChI=1S/C17H19N3/c1-12(2)10-20-11-13(9-19-20)14-7-8-17(18)16-6-4-3-5-15(14)16/h3-9,11-12H,10,18H2,1-2H3

InChI Key

XBLSIYRVYBBHNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)C2=CC=C(C3=CC=CC=C32)N

Origin of Product

United States

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